

# Spectroscopic Characterization of 5-Carboxy-2-fluorophenylboronic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	5-Carboxy-2-fluorophenylboronic acid
CAS No.:	874219-59-7
Cat. No.:	B1592349

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **5-Carboxy-2-fluorophenylboronic acid** (CAS 179998-16-4), a key building block in medicinal chemistry and materials science.<sup>[1]</sup> In the absence of a complete, publicly available experimental dataset, this guide leverages established spectroscopic principles and data from analogous compounds to present a detailed, predicted analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. This work is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to identify and characterize this important molecule. The methodologies, predicted data, and their interpretations are presented with the aim of providing a robust framework for the practical application of these spectroscopic techniques.

## Introduction

**5-Carboxy-2-fluorophenylboronic acid**, also known as 3-Borono-4-fluorobenzoic acid, is a bifunctional organic compound featuring a boronic acid, a carboxylic acid, and a fluorine

substituent on an aromatic ring. Its molecular formula is  $C_7H_6BFO_4$  and it has a molecular weight of 183.93 g/mol. [2][3] This unique combination of functional groups makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions and a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals and novel materials. The fluorine atom can modulate the electronic properties and metabolic stability of target molecules, while the carboxylic acid provides a handle for further functionalization or can influence solubility and binding interactions.

Accurate spectroscopic characterization is paramount for verifying the identity, purity, and stability of **5-Carboxy-2-fluorophenylboronic acid** in any research or development setting. This guide provides detailed protocols for acquiring and interpreting the  $^1H$  NMR,  $^{13}C$  NMR, FT-IR, and ESI-MS data for this compound.

Molecular Structure:

Caption: 2D structure of **5-Carboxy-2-fluorophenylboronic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For **5-Carboxy-2-fluorophenylboronic acid**,  $^1H$  and  $^{13}C$  NMR will provide definitive information about the arrangement of protons and carbons in the molecule.

## Experimental Protocol: NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

Workflow for NMR Sample Preparation:



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Caption: Standard workflow for preparing a small molecule sample for NMR analysis.

Detailed Steps:

- Weighing the Sample: Accurately weigh 5-25 mg of **5-Carboxy-2-fluorophenylboronic acid** for  $^1\text{H}$  NMR analysis. For  $^{13}\text{C}$  NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[4]
- Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide- $d_6$  (DMSO- $d_6$ ) is a good first choice for this compound due to the presence of the polar carboxylic acid group. Add 0.6-0.7 mL of the deuterated solvent to a small, clean vial containing the sample.[4]
- Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean 5 mm NMR tube.[1]
- Capping and Labeling: Securely cap the NMR tube and label it clearly.

## Predicted $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum of **5-Carboxy-2-fluorophenylboronic acid** is expected to show signals for the aromatic protons and the acidic protons of the carboxylic acid and boronic acid groups. The chemical shifts are predicted based on the additivity rules for substituted benzenes.[5][6]

Table 1: Predicted  $^1\text{H}$  NMR Data for **5-Carboxy-2-fluorophenylboronic acid** in DMSO- $d_6$

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~13.0	broad singlet	1H	-COOH	Carboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and exchange.
~8.2	broad singlet	2H	-B(OH) <sub>2</sub>	Boronic acid protons are also acidic and exchangeable, typically appearing as a broad singlet.
~8.1	doublet of doublets	1H	H-6	This proton is ortho to the carboxylic acid group and meta to the fluorine, leading to deshielding. It will be split by H-4 (meta coupling) and the fluorine (through-space coupling).
~7.8	doublet of doublets	1H	H-4	This proton is ortho to the boronic acid group and meta to the carboxylic

acid. It will be split by H-6 (meta coupling) and H-3 (ortho coupling).

---

~7.4

triplet

1H

H-3

This proton is ortho to the fluorine, leading to a significant coupling. It will also be split by H-4 (ortho coupling).

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## Predicted $^{13}\text{C}$ NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum will provide information on each unique carbon environment in the molecule. The chemical shifts are predicted based on established data for substituted benzenes.[\[5\]](#)[\[7\]](#)[\[8\]](#)

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **5-Carboxy-2-fluorophenylboronic acid** in DMSO- $\text{d}_6$

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~167	C=O	The carbonyl carbon of the carboxylic acid is highly deshielded.
~160 (d, $^1J_{CF} \approx 250$ Hz)	C-2	The carbon directly attached to the fluorine will show a large one-bond coupling constant and will be significantly deshielded.
~135	C-6	Aromatic carbon adjacent to the carboxylic acid.
~130	C-4	Aromatic carbon adjacent to the boronic acid.
~125	C-5	The carbon attached to the boronic acid group; its signal may be broad due to the quadrupolar boron nucleus.
~120 (d, $^2J_{CF} \approx 20$ Hz)	C-1	Aromatic carbon.
~115 (d, $^2J_{CF} \approx 20$ Hz)	C-3	Aromatic carbon ortho to the fluorine.

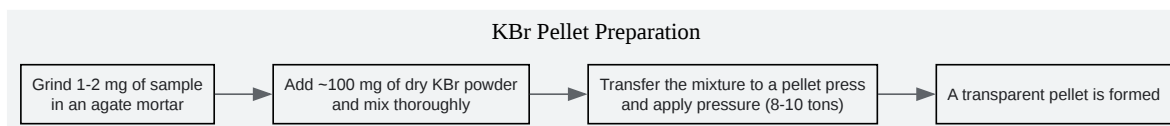
## Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups in a molecule. The IR spectrum of **5-Carboxy-2-fluorophenylboronic acid** will be dominated by absorptions from the carboxylic acid, boronic acid, and the substituted aromatic ring.

## Experimental Protocol: FT-IR Sample Preparation

For solid samples like **5-Carboxy-2-fluorophenylboronic acid**, the KBr pellet method is a common and effective technique.<sup>[9][10]</sup>

Workflow for KBr Pellet Preparation:



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Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

Detailed Steps:

- Grinding: Grind 1-2 mg of **5-Carboxy-2-fluorophenylboronic acid** to a fine powder using an agate mortar and pestle. This minimizes light scattering.
- Mixing: Add approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and grind the sample and KBr together until a homogenous mixture is obtained.
- Pressing: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

An alternative is the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[9]

## Predicted IR Spectrum

The IR spectrum will show characteristic absorption bands for the O-H, C=O, B-O, and C-F bonds, as well as absorptions from the aromatic ring.

Table 3: Predicted FT-IR Data for **5-Carboxy-2-fluorophenylboronic acid**

Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Rationale
3300-2500	Broad, Strong	O-H stretch (carboxylic acid dimer)	The very broad nature of this band is due to strong hydrogen bonding between carboxylic acid molecules.
~3200	Broad, Medium	O-H stretch (boronic acid)	The O-H stretches of the boronic acid will also be broad due to hydrogen bonding.
1710-1680	Strong	C=O stretch (carboxylic acid)	The carbonyl stretch is a very strong and characteristic absorption. Conjugation with the aromatic ring lowers the frequency.
~1600, ~1475	Medium	C=C stretch (aromatic ring)	These absorptions are characteristic of the aromatic ring.
~1430	Medium	O-H bend (in-plane)	Bending vibration of the carboxylic acid O-H.
~1350	Strong	B-O stretch	The boron-oxygen bond stretch is a strong absorption.
~1250	Strong	C-O stretch (carboxylic acid)	The carbon-oxygen single bond stretch of the carboxylic acid.

~1200	Strong	C-F stretch	The carbon-fluorine bond stretch is typically a strong absorption in this region.
~920	Broad, Medium	O-H bend (out-of-plane)	Out-of-plane bending of the hydrogen-bonded carboxylic acid O-H.

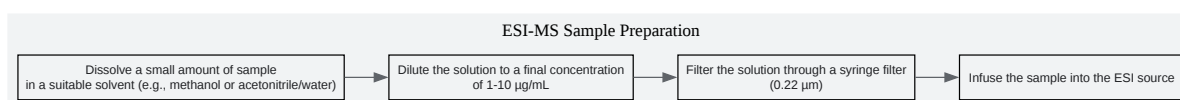
## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like **5-Carboxy-2-fluorophenylboronic acid**.

## Experimental Protocol: ESI-MS Sample Preparation

Proper sample preparation is key to obtaining a clean mass spectrum.

Workflow for ESI-MS Sample Preparation:



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Caption: General workflow for preparing a sample for ESI-MS analysis.

Detailed Steps:

- **Dissolution:** Dissolve a small amount of the sample in a solvent system compatible with ESI-MS, such as a mixture of methanol and water or acetonitrile and water.

- Dilution: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL. Overly concentrated samples can lead to signal suppression and contamination of the instrument.
- Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
- Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an HPLC system.

## Predicted Mass Spectrum

In negative ion mode ESI-MS, the deprotonated molecule  $[M-H]^-$  is expected to be the base peak.

Table 4: Predicted ESI-MS Data for **5-Carboxy-2-fluorophenylboronic acid**

Predicted m/z	Ion	Rationale
183.0270	$[M-H]^-$	Deprotonation of the acidic carboxylic acid proton is the most likely ionization event in negative mode.
139.0371	$[M-H-CO_2]^-$	A common fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide.[2]

The presence of boron with its characteristic isotopic pattern ( $^{10}B \approx 20\%$ ,  $^{11}B \approx 80\%$ ) will result in a distinctive pattern for boron-containing fragments, aiding in their identification.

## Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of **5-Carboxy-2-fluorophenylboronic acid**. This guide has detailed the standard protocols for sample preparation and data acquisition, and has provided a thorough, predicted interpretation of the expected

spectroscopic data. By understanding the principles behind these techniques and the expected spectral features, researchers can confidently verify the identity and purity of this versatile building block, ensuring the integrity of their synthetic and developmental endeavors.

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- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Carboxy-2-fluorophenylboronic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1592349/docs#spectroscopic-characterization-of-5-carboxy-2-fluorophenylboronic-acid-a-technical-guide>]

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